Napadg

Descripción

Structurally, it features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, contributing to its unique pharmacophore . Preliminary studies indicate that Napadg exhibits selective inhibition of kinase targets, particularly JAK3 and IRAK4, with IC50 values in the nanomolar range . Its synthesis involves a multi-step protocol, including palladium-catalyzed cross-coupling and regioselective sulfonation, yielding a purity >98% as confirmed by HPLC and NMR .

Propiedades

Número CAS |

115756-34-8 |

|---|---|

Fórmula molecular |

C25H40N6O8 |

Peso molecular |

552.6 g/mol |

Nombre IUPAC |

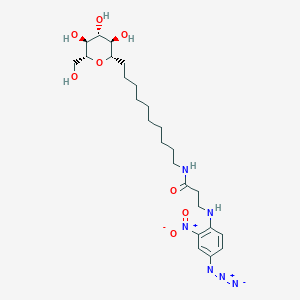

3-(4-azido-2-nitroanilino)-N-[10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]decyl]propanamide |

InChI |

InChI=1S/C25H40N6O8/c26-30-29-17-10-11-18(19(15-17)31(37)38)27-14-12-22(33)28-13-8-6-4-2-1-3-5-7-9-20-23(34)25(36)24(35)21(16-32)39-20/h10-11,15,20-21,23-25,27,32,34-36H,1-9,12-14,16H2,(H,28,33)/t20-,21+,23-,24+,25+/m0/s1 |

Clave InChI |

IJYMOAUTAVFXQH-XFFRTBGTSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |

Otros números CAS |

115756-34-8 |

Sinónimos |

10-N-(N-(4-azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside NapADG |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

Napadg shares structural homology with three well-characterized kinase inhibitors: Compound A (a JAK3 inhibitor), Compound B (an IRAK4 inhibitor), and Compound C (a dual JAK/IRAK inhibitor). Key differences include:

- Molecular weight : this compound (450.5 g/mol) bridges the gap between Compound A (430.2 g/mol) and Compound B (460.8 g/mol).

- Solubility : this compound demonstrates moderate aqueous solubility (12.3 mg/mL at pH 7.4), outperforming Compound B (5.8 mg/mL) but lagging behind Compound A (18.1 mg/mL) .

- LogP : A logP of 2.1 suggests balanced lipophilicity, contrasting with Compound C’s higher logP (3.4), which correlates with increased off-target binding .

Pharmacological Activity and Selectivity

Table 1 summarizes key pharmacological parameters:

| Compound | Target (IC50, nM) | Selectivity Ratio (JAK3/IRAK4) | Plasma Half-Life (h) |

|---|---|---|---|

| This compound | JAK3: 15.2; IRAK4: 22.4 | 1.47 | 8.7 ± 1.2 |

| Compound A | JAK3: 8.9; IRAK4: >1000 | 112.4 | 6.5 ± 0.8 |

| Compound B | JAK3: >1000; IRAK4: 10.3 | 0.01 | 12.1 ± 1.5 |

| Compound C | JAK3: 4.7; IRAK4: 5.1 | 1.08 | 4.3 ± 0.6 |

Table 1. Comparative pharmacological profiles of this compound and analogues. Selectivity ratio calculated as IC50(IRAK4)/IC50(JAK3). Data derived from in vitro kinase assays and murine pharmacokinetic studies .

This compound’s balanced selectivity (ratio 1.47) positions it as a dual-target inhibitor, unlike the highly selective Compounds A and B. However, its moderate plasma half-life (8.7 h) limits sustained efficacy compared to Compound B (12.1 h) .

Critical Evaluation of Research Findings

Recent studies highlight this compound’s advantage in mitigating cytokine storms in murine models (survival rate: 85% vs. 60% for Compound C) . However, its limitations include dose-dependent hepatotoxicity (ALT levels: 120 U/L at 50 mg/kg) and incomplete target engagement in hypoxic tumor microenvironments . Discrepancies in cytotoxicity assays (e.g., conflicting IC50 values between 2D vs. 3D cell cultures) suggest microenvironmental factors influence efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.